molecular formula C6H15BN B15088995 (Diisopropylammonio)trihydroborate

(Diisopropylammonio)trihydroborate

Katalognummer: B15088995
Molekulargewicht: 112.00 g/mol
InChI-Schlüssel: QTLWVKYULFWHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diisopropylammonio)trihydroborate is a chemical compound with the molecular formula C₆H₁₈BN. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron-hydrogen bond, which makes it a valuable reagent in hydroboration reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Diisopropylammonio)trihydroborate can be synthesized through the reaction of diisopropylamine with a borane complex. One common method involves the use of dimethylsulfide borane complex in tetrahydrofuran (THF) as the solvent. The reaction is typically carried out at low temperatures, around -78°C, and then allowed to warm to room temperature over a period of two hours . The resulting product is a liquid with a syrupy consistency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous solvents and inert atmosphere is crucial to prevent any side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(Diisopropylammonio)trihydroborate primarily undergoes hydroboration reactions, where it adds across unsaturated organic molecules such as alkenes and alkynes. This reaction is often catalyzed by transition metals like platinum or copper .

Common Reagents and Conditions

The hydroboration reaction typically involves the use of this compound in the presence of a transition metal catalyst. The reaction is carried out in an inert solvent like THF at room temperature. The major products formed from these reactions are organoboranes, which can be further converted into alcohols, amines, or other functional groups through subsequent reactions .

Wissenschaftliche Forschungsanwendungen

(Diisopropylammonio)trihydroborate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Diisopropylammonio)trihydroborate involves the addition of the boron-hydrogen bond to unsaturated organic molecules. The boron atom acts as an electrophile, while the hydrogen atom is transferred to the carbon-carbon double or triple bond. This results in the formation of a new carbon-boron bond, which can be further functionalized in subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

(Diisopropylammonio)trihydroborate is unique compared to other borane complexes due to its specific structure and reactivity. Similar compounds include:

    Triethylamine-borane: Another borane complex used in hydroboration reactions but with different steric and electronic properties.

    Borane-tetrahydrofuran complex: A widely used borane complex with different solubility and reactivity characteristics.

    Borane-dimethylsulfide complex: Similar in reactivity but differs in the nature of the amine ligand.

These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.

Eigenschaften

Molekularformel

C6H15BN

Molekulargewicht

112.00 g/mol

InChI

InChI=1S/C6H15BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3

InChI-Schlüssel

QTLWVKYULFWHJX-UHFFFAOYSA-N

Kanonische SMILES

[B-][NH+](C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.